![molecular formula C11H13Cl2NO B13494153 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the spirocyclic oxolane ring. The chlorination step is crucial and is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with common reagents including sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.
Industry: It is used in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar core structure but differs in the spirocyclic ring, leading to different reactivity and applications.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Lacks the hydrochloride component, which can influence solubility and reactivity.
Propiedades
Fórmula molecular |
C11H13Cl2NO |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane];hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
Clave InChI |
UUMGIAKZERJNOX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC12CNC3=C2C=CC(=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
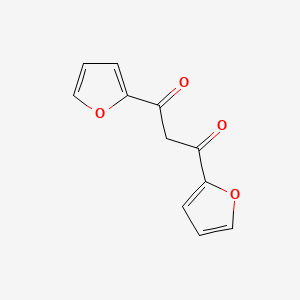

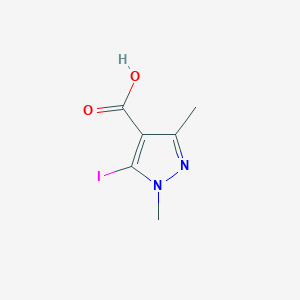
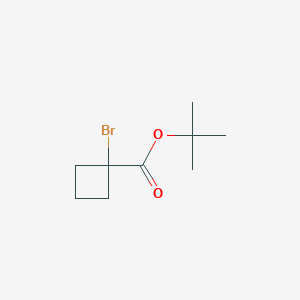
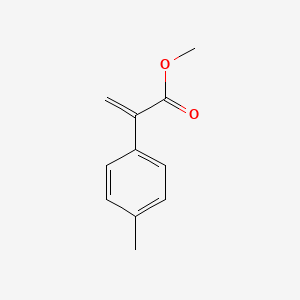
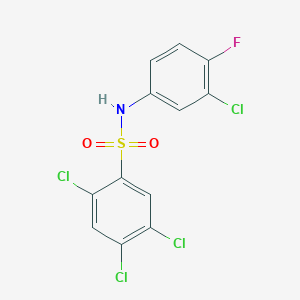
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
